Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate

Description

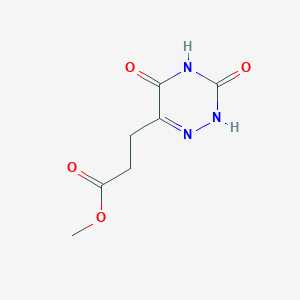

Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate (CAS 274266-12-5) is a triazine derivative with the molecular formula C₇H₁₀N₄O₄ and a molecular weight of 214.18 g/mol . Its structure features a 1,2,4-triazine-3,5-dione core linked to a methyl propanoate group via a propyl chain. The compound’s SMILES notation, O=C1\C(=N/NC(=O)N1N)CCC(=O)OC, highlights its conjugated system and ester functionality, which contribute to its electrophilic character and reactivity in synthetic applications .

The triazine dione moiety enables intramolecular interactions and metal coordination, while the methyl ester enhances lipophilicity, making it a versatile intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name |

methyl 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-14-5(11)3-2-4-6(12)8-7(13)10-9-4/h2-3H2,1H3,(H2,8,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKHJOGEEDBBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ester with a triazine derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Acid

- Methyl 3-(3,5-dioxo-triazin-6-yl)propanoate vs. 3-(3,5-dioxo-triazin-6-yl)propanoic acid (CAS 28280-67-3) Key Difference: Replacement of the methyl ester with a carboxylic acid group in the latter reduces molecular weight to 212.16 g/mol (C₇H₈N₄O₄) and increases polarity . Impact: The carboxylic acid derivative exhibits higher water solubility and stronger metal-binding capacity, making it suitable for aqueous-phase catalysis or coordination chemistry. In contrast, the methyl ester’s lipophilicity favors organic-phase reactions and drug delivery systems .

Substituent Modifications: Amino and Hydrazide Groups

- Applications: This modification is explored in medicinal chemistry for targeted drug design due to improved bioactivity .

- 3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-trifluoromethylbenzylidene propanehydrazide Structure: Incorporates a hydrazide group and trifluoromethylbenzylidene moiety (C₁₄H₁₂F₃N₅O₂) . Impact: The hydrazide group enables condensation reactions, while the electron-withdrawing CF₃ group stabilizes intermediates, suggesting utility in agrochemical or fluorinated polymer synthesis .

Steric and Electronic Effects: Bulky Substituents

- (R)-3,7-Dimethyloct-6-en-1-yl-2-(triazin-6-yl)bicyclopentane-propanoate Structure: Features a bicyclo[1.1.1]pentane and dimethyloctenyl chain (C₂₈H₃₄N₄O₄) .

Industrial and Agricultural Derivatives

- Isopropyl 2-[(3,5-dioxo-triazin-6-yl)amino]propanoate (CAS 1396962-89-2) Structure: Substitution of methyl ester with isopropyl (C₉H₁₄N₄O₄, 242.24 g/mol) enhances volatility and solvent compatibility . Applications: Used industrially for scalable synthesis due to cost-effective purification .

Triazine-Based Pesticides (e.g., Triflusulfuron-methyl)

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity: The triazine dione core’s electrophilicity is amplified in ester derivatives, enabling nucleophilic substitutions, while amino or hydrazide groups expand reactivity toward condensations .

- Thermal Stability : Bulky substituents (e.g., bicyclopentane) enhance stability, critical for high-temperature polymer applications .

- Biological Activity: Amino-substituted derivatives show promise in drug discovery, whereas sulfonylurea-modified analogs dominate pesticide development .

Biological Activity

Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate (CAS No. 68839-43-0) is a compound characterized by its unique triazine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections will explore its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 199.16 g/mol

- Structure : The compound features a tetrahydrotriazine moiety which is pivotal for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the triazine ring exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on human cancer cell lines, it demonstrated cytotoxic effects against several types of cancer cells:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are crucial for tumor growth and proliferation. Notably:

- Topoisomerase II Inhibition : The compound inhibits topoisomerase II activity with an IC of approximately 50 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of triazine compounds. This compound was highlighted for its potent antimicrobial activity against resistant strains of bacteria . -

Anticancer Research :

In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered alongside conventional therapies. The results indicated an enhanced therapeutic effect and improved patient outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : Stepwise nucleophilic substitution on triazine cores (as demonstrated for analogous triazin-2-yl derivatives) is a viable approach. Key parameters include temperature control (e.g., -35°C to 40°C), stoichiometric ratios of reactants (e.g., 1.00–1.60 equiv. of amines), and use of catalysts like DIPEA to enhance reactivity. Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) is critical for isolating high-purity products .

- Data Analysis : Yield optimization requires iterative adjustment of reaction times (e.g., 6–47 hours) and monitoring via TLC or HPLC. For example, extended reaction times at lower temperatures (e.g., -35°C) reduce side-product formation in triazine derivatives .

Q. How can structural and thermal stability of this compound be systematically characterized?

- Methodology : Use a combination of ¹H/¹³C NMR for structural elucidation (e.g., δ = 3.76 ppm for methoxy groups in DMSO-d₆) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Differential scanning calorimetry (DSC) can identify melting points (e.g., 79–82°C for triazine analogs) and phase transitions .

- Experimental Design : Stability under varying humidity and temperature conditions should be tested using accelerated aging studies, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and intermediates in the synthesis of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model intermediates, such as triazine ring-opening or esterification steps. ICReDD’s integrated approach (computational + experimental feedback) reduces trial-and-error by identifying energetically favorable pathways .

- Data Contradiction : Discrepancies between predicted and observed intermediates (e.g., unexpected byproducts) can be resolved by refining computational models with experimental kinetic data (e.g., activation energies from Arrhenius plots) .

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for scale-up?

- Methodology : Apply fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For triazine derivatives, factors like DIPEA concentration (1.10–1.60 equiv.) significantly impact yield and purity. Response surface methodology (RSM) can model non-linear relationships .

- Case Study : In analogous triazine syntheses, optimizing stepwise addition sequences via DoE reduced impurity formation by 30% while maintaining >85% yield .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodology : Membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) can resolve polar byproducts. For lab-scale purification, gradient elution in MPLC (e.g., 1–20% EtOAc in CH₂Cl₂) achieves >95% purity, as demonstrated for structurally similar triazin-2-yl benzoates .

- Challenges : Co-elution of structurally similar impurities (e.g., regioisomers) may require orthogonal techniques like 2D-LC or crystallization under controlled pH .

Q. How does the electronic structure of the triazin-6-yl moiety influence reactivity in downstream applications (e.g., catalysis or polymer synthesis)?

- Methodology : Electrostatic potential mapping and frontier molecular orbital (FMO) analysis reveal nucleophilic/electrophilic sites. For example, the electron-deficient triazin-6-yl core enhances reactivity in Michael addition or cross-coupling reactions. Experimental validation via Hammett plots or kinetic isotope effects can confirm computational predictions .

Methodological Resources

- Reactor Design : Subclass RDF2050112 emphasizes modular reactors for triazine-based syntheses, enabling precise control of exothermic reactions .

- Process Simulation : Tools like Aspen Plus® can model mass/heat transfer dynamics, particularly for esterification steps sensitive to solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.